molecular formula C20H34CaN7O11 B608539 Levomefolate calcium pentahydrate CAS No. 419563-18-1

Levomefolate calcium pentahydrate

カタログ番号 B608539
CAS番号: 419563-18-1
分子量: 588.6
InChIキー: NVLUUBHWPOLECI-BWDMFOMUSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levomefolate calcium pentahydrate is the calcium salt of 5-methyltetrahydrofolic acid, a biologically active form of folic acid that functions, in conjunction with Vitamin B12 , as a methyl-group donor involved in the conversion of homocysteine to methionine. Levomefolate is included in formulations of certain oral contraceptives to ensure adequate folic acid levels in women of child-bearing age to reduce the risk of neural tube defects.

科学的研究の応用

Folate Status Improvement

Levomefolate calcium has been shown to significantly increase both red blood cell and plasma folate levels. In a study focusing on women using an oral contraceptive containing levomefolate calcium, there were clinically significant increases in folate status compared to those who used the oral contraceptive alone (Bart et al., 2012).

Neural Tube Defects Prevention

A novel oral contraceptive including levomefolate calcium was formulated to decrease the risk of neural tube defects in pregnancies conceived while taking or shortly after discontinuing this pill. While its contraceptive efficacy is similar to other drospirenone-containing contraceptives, it is also approved to prevent neural tube defects, although no studies validate this claim (Rapkin & Creinin, 2011).

Effect on Menstrual Cycle Disorders

Levomefolate calcium, as a component of combined oral contraceptives, has shown a positive effect on the normalization of the menstrual cycle and has non-contraceptive effects due to its antiandrogenic and antimineralocorticoid activity. It also has a protective effect on the cardiovascular system and contributes to reducing obesity in the context of polycystic ovary syndrome (Dikke, 2018).

Sustainable Folate Status

A study aimed to demonstrate that a fixed-dose combination of an oral contraceptive and levomefolate calcium leads to sustainable improvements in folate status compared with an oral contraceptive plus folic acid. The study found that folate concentrations decreased slowly after cessation of treatment with levomefolate calcium, indicating a sustained effect on folate status (Diefenbach et al., 2013).

Bioequivalence Evaluation

A study evaluating the bioequivalence of a folate-supplemented oral contraceptive containing ethinylestradiol/drospirenone/levomefolate calcium versus ethinylestradiol/drospirenone and levomefolate calcium alone confirmed the bioequivalence of the folate-supplemented oral contraceptive with its components, ensuring similar bioavailability and efficacy (Wiesinger et al., 2012).

Effect on Diabetic Retinopathy

Levomefolate calcium showed significant improvements in conjunctival microcirculation in diabetic retinopathy patients, suggesting potential benefits in ocular health. The study demonstrated increased blood flow and vessel density in the conjunctiva after supplementation with a medical food containing levomefolate calcium (Liu et al., 2020).

特性

CAS番号

419563-18-1

製品名

Levomefolate calcium pentahydrate

分子式

C20H34CaN7O11

分子量

588.6

IUPAC名

monocalcium mono((S)-2-(4-((((S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate) pentahydrate

InChI

InChI=1S/C20H25N7O6.Ca.5H2O/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;;;;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;5*1H2/q;+2;;;;;/p-1/t12-,13-;;;;;;/m0....../s1

InChIキー

NVLUUBHWPOLECI-BWDMFOMUSA-M

SMILES

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(NC[C@@H]2N(C)C3=C(NC(N)=NC3=O)NC2)C=C1)=O.[H]O[H].[H]O[H].[H]O[H].[H]O[H].[H]O[H].[Ca+2]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Levomefolate calcium pentahydrate; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomefolate calcium pentahydrate
Reactant of Route 2
Levomefolate calcium pentahydrate
Reactant of Route 3
Levomefolate calcium pentahydrate
Reactant of Route 4
Levomefolate calcium pentahydrate
Reactant of Route 5
Levomefolate calcium pentahydrate
Reactant of Route 6
Reactant of Route 6
Levomefolate calcium pentahydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。